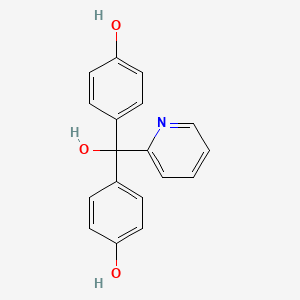

4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol

Description

4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol (CAS: 603-41-8) is a bisphenolic compound featuring a central methylene bridge substituted with a pyridin-2-yl group and two 4-hydroxyphenyl groups. This structure is notable for its electron-withdrawing pyridine moiety, which influences its physicochemical and biological properties. It is often studied as a synthetic intermediate or impurity in pharmaceuticals like bisacodyl . Its synthesis typically involves condensation reactions between pyridinyl hydrazines and 4,4'-dihydroxybenzophenone derivatives, yielding 47% purity in optimized protocols .

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

4-[hydroxy-(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol |

InChI |

InChI=1S/C18H15NO3/c20-15-8-4-13(5-9-15)18(22,17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,20-22H |

InChI Key |

QDRHBDPHHICLEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol typically involves the reaction of p-hydroxyphenyl 2-pyridyl ketone with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product. The compound is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol undergoes various types of chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.

Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Halogenated phenols, nitrophenols, or sulfonated phenols.

Scientific Research Applications

4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the pyridine ring and phenol groups allows for specific interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of 4,4'-methylene-bridged diphenols. Key structural analogues include:

Physicochemical Properties

- Melting Points: The pyridinyl derivative (target compound) exhibits a higher melting point (>250°C inferred from analogues) compared to Bisphenol F (160–163°C) due to enhanced intermolecular hydrogen bonding from the pyridine N-atom .

- Synthetic Yield : Lower yields (47%) compared to chloro- or methoxy-substituted analogues (51–76%) reflect steric challenges in pyridinyl group incorporation .

Structure-Activity Relationship (SAR) Insights

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance ER binding affinity by stabilizing ligand-receptor interactions, while bulky substituents (e.g., thiochroman) reduce solubility .

- Heterocyclic Moieties : Pyridine and thiadiazole groups introduce rigidity, improving thermal stability but complicating synthesis .

- Hydrogen Bonding: The pyridinyl N-atom and phenolic -OH groups facilitate crystal packing, as seen in X-ray studies of related Mannich bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.